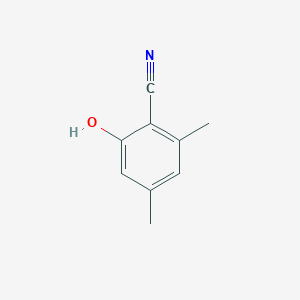
N-(3,5-dimethylphenyl)-2-(4-nitrophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,5-dimethylphenyl)-2-(4-nitrophenyl)acetamide, commonly known as DPA, is a chemical compound that has been widely used in scientific research due to its unique properties. DPA has been shown to exhibit various biochemical and physiological effects, making it a valuable tool in the field of pharmacology and drug development.
Mechanism of Action
The mechanism of action of DPA is not fully understood. However, it has been suggested that DPA may act by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins. Prostaglandins are lipid compounds that are involved in the regulation of inflammation, pain, and fever.
Biochemical and Physiological Effects
DPA has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce the production of proinflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) in animal models. DPA has also been shown to reduce the levels of reactive oxygen species (ROS) and lipid peroxidation in the liver and brain of rats.
Advantages and Limitations for Lab Experiments
DPA has several advantages when used in lab experiments. It is a stable and non-toxic compound that can be easily synthesized. DPA has also been shown to exhibit good solubility in various solvents such as chloroform, acetone, and ethanol. However, DPA has some limitations when used in lab experiments. It has poor water solubility, which can make it difficult to administer to animals. DPA also has a short half-life, which can limit its effectiveness in some experiments.
Future Directions
There are several future directions for the use of DPA in scientific research. One potential application is in the development of new drugs for the treatment of cancer. DPA has been shown to exhibit anti-cancer properties in animal models and may be a promising candidate for further research. Another potential application is in the treatment of neurodegenerative diseases such as Alzheimer's disease. DPA has been shown to exhibit neuroprotective effects in animal models and may have potential as a therapeutic agent. Finally, DPA may be useful in the development of new anti-inflammatory drugs that target COX-2.
Synthesis Methods
The synthesis of DPA involves the reaction of 3,5-dimethylaniline with 4-nitrobenzoyl chloride in the presence of a base such as sodium carbonate. The reaction results in the formation of DPA as a yellow crystalline solid with a melting point of 146-148°C. The yield of DPA can be increased by using a solvent such as chloroform or acetone.
Scientific Research Applications
DPA has been used in various scientific research studies due to its unique properties. It has been shown to exhibit anti-inflammatory, analgesic, and antipyretic effects in animal models. DPA has also been used in the development of new drugs for the treatment of various diseases such as cancer, diabetes, and Alzheimer's disease.
properties
IUPAC Name |
N-(3,5-dimethylphenyl)-2-(4-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3/c1-11-7-12(2)9-14(8-11)17-16(19)10-13-3-5-15(6-4-13)18(20)21/h3-9H,10H2,1-2H3,(H,17,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGDXNOFSVINZQJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CC2=CC=C(C=C2)[N+](=O)[O-])C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,5-dimethylphenyl)-2-(4-nitrophenyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[3-[(3S,4S)-3-Amino-4-(4-fluorophenyl)piperidin-1-yl]-3-oxopropyl]pyrrolidin-2-one;hydrochloride](/img/structure/B2395033.png)
![benzyl N-[3-(hydroxymethyl)cyclobutyl]carbamate](/img/structure/B2395034.png)
![1-(3-chlorophenyl)-N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2395035.png)
![N-(2-(pyridin-3-yl)benzo[d]oxazol-5-yl)but-2-ynamide](/img/structure/B2395037.png)
![{[(3-Acetylphenyl)sulfonyl]amino}acetic acid](/img/structure/B2395038.png)
![6-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-4,5-dihydropyridazin-3(2H)-one](/img/structure/B2395039.png)
![4-[(2,4,6-Triphenylpyridin-1-ium-1-yl)methyl]pyridin-1-ium-1-olate perchlorate](/img/structure/B2395041.png)

![4-Acetyl-5-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]furan-3-carboxylic acid](/img/structure/B2395044.png)

![N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-6-(trifluoromethyl)nicotinamide](/img/structure/B2395049.png)